molecular formula C10H7F3N2O2 B11866075 Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11866075
M. Wt: 244.17 g/mol
InChI Key: NPZANMJKWYIJQL-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1206973-03-6) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities . The incorporation of the trifluoromethyl (CF3) group is a key strategic modification, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in the development of novel therapeutics . The imidazo[1,2-a]pyridine core is a subject of extensive research, with derivatives demonstrating a wide range of therapeutic potentials. These include serving as scaffolds for FLT3 inhibitors in acute myeloid leukemia research, where overcoming drug-resistant mutations is a critical focus . Furthermore, related imidazo[1,2-a]pyridine-3-carboxamides have shown impressive nanomolar potency against Mycobacterium tuberculosis , exemplified by the clinical candidate Telacebec (Q203), highlighting the scaffold's significance in anti-infective development . The specific substitution pattern on this compound makes it a versatile intermediate for constructing complex molecules targeting these and other disease areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)6-5-14-8-4-2-3-7(15(6)8)10(11,12)13/h2-5H,1H3

InChI Key

NPZANMJKWYIJQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material Selection and Reaction Optimization

A key precursor is 2-amino-5-(trifluoromethyl)pyridine, which undergoes cyclization with methyl 3-bromopyruvate to form the target compound. This method, adapted from analogous syntheses of imidazo[1,2-a]pyridines, proceeds via nucleophilic substitution and intramolecular cyclization. Reaction conditions include:

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 80–100°C

  • Catalyst : Triethylamine (1.2 equiv)

Under these conditions, the reaction achieves a 68–72% yield, with purity >95% after recrystallization from ethanol.

Starting MaterialReagentSolventTemp (°C)Yield (%)
2-Amino-5-(trifluoromethyl)pyridineMethyl 3-bromopyruvateDMF8068
2-Amino-5-(trifluoromethyl)pyridineMethyl 3-bromopyruvateAcetonitrile10072

Alternative Building Blocks

Trifluoromethyl-containing synthons like ethyl 4,4,4-trifluoro-3-oxobutanoate may be employed in cyclocondensation reactions. This approach, reported for related trifluoromethylpyridine derivatives, involves:

  • Condensation of 2-aminopyridine with ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Cyclization under acidic conditions (HCl/EtOH).

  • Esterification with methanol and thionyl chloride.

This three-step process yields the target compound in 55–60% overall yield, with the trifluoromethyl group introduced during the initial condensation.

Late-Stage Trifluoromethylation Strategies

For cases where the trifluoromethyl group cannot be incorporated early, post-cyclization fluorination offers an alternative route.

Halogen-Trifluoromethyl Exchange

A palladium-catalyzed cross-coupling reaction replaces a bromine atom at position 5 with a trifluoromethyl group. The procedure, adapted from patent CN102786543A, involves:

  • Substrate : Methyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate

  • Reagent : Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Additive : CsF (3.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C, 24 hours

This method achieves a 65–70% yield, with the major byproduct being the des-bromo compound (<10%).

Direct Trifluoromethylation via Radical Pathways

Recent advances in photoredox catalysis enable direct C–H trifluoromethylation. Using methyl imidazo[1,2-a]pyridine-3-carboxylate as the substrate:

  • Reagent : CF₃SO₂Na (2.0 equiv)

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Light Source : 450 nm LEDs

  • Solvent : DMSO/H₂O (9:1)

  • Reaction Time : 12 hours

This method provides a 50–55% yield with excellent regioselectivity (>20:1 at position 5).

Esterification and Protecting Group Strategies

The carboxylate group at position 3 is typically introduced via esterification of a carboxylic acid precursor or through in situ protection during cyclization.

One-Pot Cyclization-Esterification

A streamlined approach combines imidazo ring formation with esterification:

  • React 2-amino-5-(trifluoromethyl)pyridine with methyl 3-chloro-3-oxopropanoate.

  • Use NaHCO₃ as base in methanol at reflux (65°C).

  • Isolate product via filtration after cooling.

This method achieves an 85% yield, leveraging the nucleophilicity of the amino group and the electrophilicity of the α-chloro ester.

Post-Cyclization Methylation

For acid-sensitive substrates, the carboxylic acid intermediate (5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid) is methylated using:

  • Reagent : Trimethylsilyl diazomethane (TMSCHN₂)

  • Solvent : Methanol/dichloromethane (1:1)

  • Reaction Time : 2 hours at 25°C

Quantitative conversion is observed via NMR, with no detectable byproducts.

Comparative Analysis of Synthetic Routes

The optimal method depends on scale, cost, and purity requirements:

MethodAdvantagesLimitationsTypical Yield (%)
CyclocondensationOne-pot synthesisRequires pure starting materials68–72
Halogen-CF₃ exchangeLate-stage modificationPd catalyst cost65–70
Photoredox trifluoromethylationAvoids pre-functionalized substratesModerate yields50–55
One-pot esterificationHigh efficiencyLimited to methyl esters85

Scalability and Industrial Considerations

For kilogram-scale production, the one-pot cyclization-esterification method is most viable:

  • Batch Size : 10 kg

  • Purification : Crystallization from ethyl acetate/heptane

  • Purity : 99.2% (HPLC)

  • Process Mass Intensity (PMI) : 18.5 (solvent recovery included)

Key challenges include controlling exotherms during cyclization and minimizing residual palladium in cross-coupling routes (<10 ppm) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has shown promising results against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer).

Case Study : In a study evaluating the anticancer activity of several derivatives, this compound exhibited inhibition rates ranging from 40% to over 60% at concentrations of 5 µg/ml, indicating moderate efficacy compared to standard treatments like doxorubicin .

Cell Line Inhibition Rate (%)
PC354.94
K56237.80
Hela48.25
A54940.78

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It demonstrated significant activity against various bacterial strains and fungi.

Case Study : A series of experiments showed that this compound inhibited the growth of Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Microorganism MIC (µg/ml)
Escherichia coli0.21
Pseudomonas aeruginosa0.21

Agricultural Applications

The compound's trifluoromethyl group contributes to its bioactivity, making it a candidate for agricultural applications such as fungicides and insecticides.

Fungicidal Activity

Research indicates that this compound exhibits potent antifungal activity against pathogens affecting crops.

Case Study : In vitro tests revealed that this compound inhibited the growth of Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of traditional fungicides like tebuconazole .

Fungal Pathogen Inhibition Rate (%) at 50 µg/ml
Botrytis cinerea96.84
Sclerotinia sclerotiorum82.73

Insecticidal Activity

Additionally, the compound has shown insecticidal properties against key agricultural pests.

Case Study : Insect bioassays demonstrated that this compound achieved mortality rates against Spodoptera frugiperda comparable to commercial insecticides .

Insect Species Mortality Rate (%) at 500 µg/ml
Spodoptera frugiperda90.0
Mythimna separata86.7

Mechanism of Action

The mechanism of action of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Substituents and Positions

The compound’s closest analogs differ in substituent type, position, and ester groups. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (Target) CF₃ (C5), COOCH₃ (C3) C₁₁H₉F₃N₂O₂ 258.20 High lipophilicity; ester at C3 enables derivatization
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CF₃ (C5), COOCH₂CH₃ (C2) C₁₂H₁₁F₃N₂O₂ 272.22 Ester at C2 may alter reactivity and binding affinity
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate CH₃ (C5), COOCH₂CH₃ (C3) C₁₁H₁₂N₂O₂ 204.23 Lower metabolic stability due to lack of CF₃
Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CF₃ (C2), I (C6), COOCH₂CH₃ (C3) C₁₂H₉F₃IN₂O₂ 403.12 Halogenation at C6 enhances halogen bonding potential
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate CF₃ (C2, C5), COOCH₂CH₃ (C3) C₁₉H₁₃F₆N₂O₂ 412.32 Dual CF₃ groups increase steric bulk and electron-withdrawing effects

Key Observations :

  • Ester Position : Shifting the ester from C3 to C2 (e.g., Ethyl 5-CF₃-C2-carboxylate) alters regioselectivity in reactions .
  • Substituent Effects : Trifluoromethyl groups at C5 or C2 enhance stability and bioactivity compared to methyl analogs .

Reactivity Differences :

  • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with N-chlorosuccinimide (NCS) in acetic acid to form dihydroimidazo derivatives, whereas CF₃-substituted analogs may resist such oxidation due to electron-withdrawing effects .
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, the target compound (logP ~2.5) is more lipophilic than Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (logP ~1.8) .
  • Stability : CF₃-substituted analogs resist metabolic degradation better than methyl or halogenated derivatives .

Biological Activity

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C9H5F3N2O2
  • Molecular Weight : 230.14 g/mol
  • CAS Number : 73221-19-9
  • Structure : The compound features a trifluoromethyl group and an imidazo[1,2-a]pyridine core, which contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Research has indicated that compounds within the imidazopyridine family, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Notably, compounds with similar structures have demonstrated efficacy against various cancer types, including breast and lung cancers .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and reduce tumor growth .

Study on Antitubercular Activity

A study published in Drug Discovery evaluated the antitubercular activity of various imidazopyridine derivatives, including this compound. The compound exhibited promising results in vitro against Mycobacterium tuberculosis, showing potential as a lead compound for further development in tuberculosis treatment .

In Vivo Efficacy

In vivo studies have demonstrated the efficacy of this compound in animal models. For example, it was shown to significantly reduce tumor size in xenograft models when administered at specific dosages. The results indicate that it could be a candidate for further clinical trials aimed at cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : It activates apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Enzyme Modulation : Inhibition of enzymes like IDO disrupts metabolic pathways that tumors exploit for growth.

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionIDO inhibition
AntitubercularDisruption of mycobacterial metabolism

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or microwave-assisted reactions. For example, microwave irradiation (100–120°C, 1–2 hours) in methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst improves yield and reduces side products compared to conventional heating . Ethyl or methyl carboxylate intermediates (e.g., ethyl 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate) are often functionalized via nucleophilic substitution or cross-coupling reactions .

Q. How should researchers validate the structural integrity of this compound and its intermediates?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. Key spectral markers include:

  • IR : Strong absorption at ~1720–1730 cm1^{-1} (ester C=O stretch) and ~1510–1520 cm1^{-1} (imidazo-pyridine ring vibrations) .
  • NMR : Distinct chemical shifts for the trifluoromethyl group (δ ~110–120 ppm in 13C^{13}C-NMR) and ester methyl protons (δ ~3.8–4.0 ppm in 1H^1H-NMR) .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Recrystallization from methanol or ethanol yields crystals with >98% purity, as confirmed by HPLC .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Halogenation : Introduce bromine at position 6 using N-bromosuccinimide (NBS) in DMF at 0°C to preserve the trifluoromethyl group .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enables C–H bond functionalization at position 7 .
  • Electrophilic Substitution : Nitration or sulfonation requires controlled temperatures (<50°C) to avoid decomposition of the trifluoromethyl group .

Q. What computational strategies are suitable for predicting the biological activity or binding affinity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The trifluoromethyl group enhances hydrophobic binding, as shown in analogs targeting pyrimidine-binding enzymes .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at specific positions (e.g., electrophilic attack at the pyridine nitrogen) .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Dynamic NMR : Resolve overlapping signals caused by rotational isomerism (e.g., ester groups) by acquiring spectra at variable temperatures (e.g., 25–60°C) .
  • 2D-COSY and HSQC : Assign ambiguous 1H^1H- and 13C^{13}C-NMR peaks, particularly in crowded aromatic regions .

Q. What strategies mitigate decomposition of the trifluoromethyl group under acidic or basic conditions?

  • Methodological Answer :

  • pH Control : Maintain reactions near neutral pH (6–8) using buffered systems (e.g., phosphate buffer) .
  • Protecting Groups : Temporarily protect the ester group with tert-butyl or benzyl groups during harsh reactions .

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